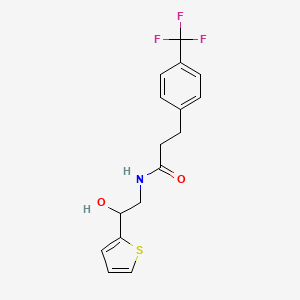

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a propanamide moiety

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c17-16(18,19)12-6-3-11(4-7-12)5-8-15(22)20-10-13(21)14-2-1-9-23-14/h1-4,6-7,9,13,21H,5,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWFDUXTDMDQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxyethyl group through a nucleophilic substitution reaction. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)-3-phenylpropanamide: Lacks the thiophene and trifluoromethyl groups.

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group.

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methylphenyl)propanamide: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of both the thiophene ring and the trifluoromethyl group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Introduce the trifluoromethylphenyl group via Friedel-Crafts acylation or Suzuki coupling, as seen in analogous compounds (e.g., trifluoromethylphenyl propanamide derivatives in ).

- Step 2 : Functionalize the thiophene moiety using cyclization reactions (e.g., Gewald reaction for thiophene synthesis, as described in ).

- Step 3 : Couple the hydroxyl-ethyl-thiophene intermediate with the trifluoromethylphenyl propanamide via amide bond formation using coupling agents like EDC/HOBt (referenced in ).

- Optimization : Use solvent systems such as methylethyl ketone/hexane mixtures for purification to enhance crystallinity and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR (e.g., δ 2.20 ppm for methyl groups in trifluoromethylphenyl derivatives, as in ) to confirm regiochemistry and purity.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%, as in ).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles and hydrogen bonding patterns, as demonstrated in ).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 340.2 for analogous compounds in ).

Q. How can impurities arising during synthesis be identified and mitigated?

- Impurity Profiling :

- HPLC-MS : Detect sulfoxide/sulfone byproducts (common in thiophene-containing compounds, as in ).

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in MEK/hexane .

- Stability Studies : Monitor degradation under thermal/oxidative stress (40°C, 75% RH) to identify labile functional groups (e.g., hydroxyl or thiophene oxidation) .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges in the synthesis of this compound?

- Chiral Resolution :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate enantiomers (referenced in for related sulfonyl propanamides).

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., androgen receptors)?

- Computational Workflow :

- Target Preparation : Retrieve receptor structures (e.g., PDB ID 1XQ2 for androgen receptors).

- Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding (focus on hydrophobic interactions with trifluoromethyl groups and hydrogen bonding with the hydroxyl-thiophene moiety) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable).

Q. How to resolve discrepancies in reported biological activity data for this compound?

- Data Reconciliation Framework :

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., LNCaP for prostate cancer) and protocols (e.g., MTT vs. CellTiter-Glo) .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., sulfone derivatives) that may contribute to potency variations .

- Structural Analogues : Cross-reference with structurally related compounds (e.g., bicalutamide impurities in ) to infer SAR trends.

Notes

- Stereochemical Complexity : The hydroxyl and thiophene groups introduce stereoelectronic effects critical for biological activity; rigorous chiral analysis is recommended .

- Biological Testing : Prioritize in vitro assays (e.g., AR binding) before advancing to in vivo models to minimize resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.